molecular formula C29H29NO B14278487 N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 138417-54-6

N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine

Cat. No.: B14278487
CAS No.: 138417-54-6
M. Wt: 407.5 g/mol
InChI Key: FMISCDLUSRZAAM-UHFFFAOYSA-N
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Description

N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its biphenyl structure with methoxy and ethylphenyl substituents, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with 4-methoxy[1,1’-biphenyl]-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or ethyl groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
  • N,N’-Diphenyl-N,N’-bis(1-naphthyl)-[1,1’-biphenyl]-4,4’-diamine
  • 4,4’-Bis[N-(p-tolyl)-N-phenylamino]biphenyl

Uniqueness

N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

138417-54-6

Molecular Formula

C29H29NO

Molecular Weight

407.5 g/mol

IUPAC Name

4-ethyl-N-(4-ethylphenyl)-N-[4-(4-methoxyphenyl)phenyl]aniline

InChI

InChI=1S/C29H29NO/c1-4-22-6-14-26(15-7-22)30(27-16-8-23(5-2)9-17-27)28-18-10-24(11-19-28)25-12-20-29(31-3)21-13-25/h6-21H,4-5H2,1-3H3

InChI Key

FMISCDLUSRZAAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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